(Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide
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Overview
Description
(Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure, which features a thiazole ring, sulfonamide group, and various other functional groups. This compound finds its relevance across multiple fields of research and applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps starting from readily available precursors. The initial step might involve the formation of the thiazole ring, followed by the sequential addition of other functional groups under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic pathway to increase yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: : Conversion of functional groups to their oxidized forms.
Reduction: : Addition of electrons to the molecule.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions: Reagents like hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and various nucleophiles or electrophiles (substitution reactions) are commonly used.
Major Products: Reactions with (Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide typically result in the formation of derivatives that maintain the core structure but with modified functional groups.
Scientific Research Applications
This compound is valuable in various fields:
Chemistry: : It serves as a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities, including enzyme inhibition.
Medicine: : Potential therapeutic agent due to its interactions with biological targets.
Industry: : Utilized in the development of dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Interacts with specific enzymes, receptors, or other proteins.
Pathways: : Influences biochemical pathways by modulating the activity of its targets, potentially leading to altered cellular functions.
Comparison with Similar Compounds
Compared to similar thiazole and sulfonamide derivatives, (Z)-N,N-diethyl-3-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)benzenesulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Similar Compounds
N-Phenylthiazole derivatives
Sulfonamide-based compounds
Other hydrazinyl- and imino-substituted molecules
Conclusion
This compound is a multifaceted compound with diverse applications in science and industry, owing to its unique structural attributes and reactivity.
Properties
IUPAC Name |
3-[(2-amino-4-phenyl-1,3-thiazol-5-yl)diazenyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-3-24(4-2)28(25,26)16-12-8-11-15(13-16)22-23-18-17(21-19(20)27-18)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWLXOGSCRGODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N=NC2=C(N=C(S2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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